molecular formula C12H24N2O3 B8516427 tert-butyl N-[(2R)-1-(morpholin-4-yl)propan-2-yl]carbamate

tert-butyl N-[(2R)-1-(morpholin-4-yl)propan-2-yl]carbamate

Cat. No.: B8516427
M. Wt: 244.33 g/mol
InChI Key: LCEOLFDEIRVGNS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2R)-1-(morpholin-4-yl)propan-2-yl]carbamate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-morpholin-4-ylpropan-2-yl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-10(9-14-5-7-16-8-6-14)13-11(15)17-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m1/s1

InChI Key

LCEOLFDEIRVGNS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CN1CCOCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN1CCOCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methanesulfonic acid 2-tert-butoxycarbonylamino-propyl ester (23 mmol) in CH3CN (20 mL) was added morpholine (28 mmol) and K2CO3 (23 mmol) at room temperature. The reaction mixture was brought to 50° C. and kept at the same temperature overnight. The reaction mixture was cooled and solvent was removed under reduced pressure, and the residue was treated with CH2Cl2 (50 mL) and H2O (50 mL). The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layer was dried over Na2SO4. Solvent was removed under reduced pressure and the residue was purified by column chromatography (ethyl acetate) to afford (1-methyl-2-morpholin-4-yl-ethyl)-carbamic acid tert-butyl ester as viscous liquid, yield: 62%. MS (M+H)=245.
Quantity
23 mmol
Type
reactant
Reaction Step One
Quantity
28 mmol
Type
reactant
Reaction Step One
Name
Quantity
23 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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